molecular formula C10H12BrNO3 B8586248 4-Bromo-1-isobutoxy-2-nitrobenzene CAS No. 876938-69-1

4-Bromo-1-isobutoxy-2-nitrobenzene

Cat. No.: B8586248
CAS No.: 876938-69-1
M. Wt: 274.11 g/mol
InChI Key: RDAJBXLFWOEHNR-UHFFFAOYSA-N
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Description

4-Bromo-1-isobutoxy-2-nitrobenzene is a substituted aromatic compound featuring a bromine atom at the para position (C4), an isobutoxy group at the ortho position (C1), and a nitro group at the meta position (C2). The isobutoxy group (branched alkoxy) introduces steric hindrance, while the electron-withdrawing nitro and bromine substituents influence electronic properties, reactivity, and intermolecular interactions.

Properties

CAS No.

876938-69-1

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

4-bromo-1-(2-methylpropoxy)-2-nitrobenzene

InChI

InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3

InChI Key

RDAJBXLFWOEHNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Substituents and Properties of Analogous Compounds
Compound Name Substituents (Position) Functional Groups Key Properties/Interactions Reference
4-Bromo-1-nitrobenzene Br (C4), NO₂ (C1) Bromine, Nitro Planar structure; π-π stacking (3.6–3.7 Å); weak C–H···O bonds
2-(Benzyloxy)-1-bromo-3-nitrobenzene Br (C1), NO₂ (C3), BnO (C2) Bromine, Nitro, Benzyloxy Bulkier benzyloxy group; potential steric effects on reactivity
4-Bromo-1-chloro-2-isopropoxybenzene Br (C4), Cl (C1), iPrO (C2) Bromine, Chloro, Isopropoxy Chloro vs. nitro: electron-withdrawing vs. stronger electron withdrawal; branched alkoxy similarity
4-Bromo-2-iodo-1-methylbenzene Br (C4), I (C2), Me (C1) Bromine, Iodo, Methyl Iodo increases molecular weight; methyl reduces steric hindrance compared to isobutoxy
4-Bromo-1,2-diaminobenzene Br (C4), NH₂ (C1, C2) Bromine, Amino Electron-donating amino groups vs. electron-withdrawing nitro; altered reactivity in electrophilic substitutions

Electronic and Steric Effects

  • Nitro vs. Amino Groups: The nitro group (in 4-Bromo-1-isobutoxy-2-nitrobenzene) is strongly electron-withdrawing, directing electrophilic attacks to specific ring positions. In contrast, 4-Bromo-1,2-diaminobenzene has electron-donating amino groups, which activate the ring toward electrophilic substitution but deactivate it if protonated .
  • Halogen Effects : Bromine and iodine (in 4-Bromo-2-iodo-1-methylbenzene) exhibit differing electronegativities and van der Waals radii. Iodo substituents may enhance polarizability but reduce solubility compared to bromine .
  • Alkoxy Groups : The isobutoxy group in the target compound introduces greater steric hindrance than smaller alkoxy groups (e.g., isopropoxy in ) or linear chains. This could reduce crystal packing efficiency compared to planar analogs like 4-Bromo-1-nitrobenzene, where π-π stacking dominates .

Intermolecular Interactions and Crystallography

  • π-π Stacking : In 4-Bromo-1-nitrobenzene, coplanar nitro and aromatic rings enable π-π interactions (3.6–3.7 Å). The bulky isobutoxy group in the target compound may disrupt such interactions, leading to altered crystal packing or solubility .

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